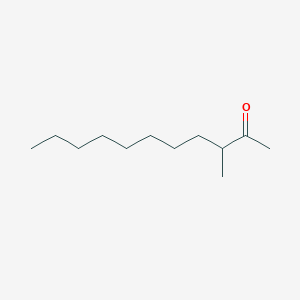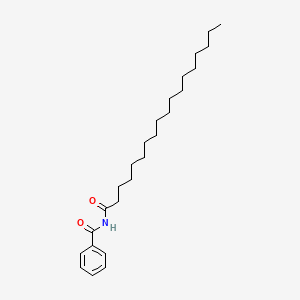
3-Chloro-2-methyl-4-(methylthio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methyl-4-(methylthio)benzoic acid is an organic compound with the molecular formula C9H9ClO2S It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a methylthio group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyl-4-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the chlorination of 2-methyl-4-(methylthio)benzoic acid. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2-methyl-4-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-Methyl-4-(methylthio)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-methyl-4-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methyl-4-(methylthio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methylthio groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
- 3-Chloro-2-methylbenzoic acid
- 4-(Methylthio)benzoic acid
- 2-Methyl-4-(methylthio)benzoic acid
Comparison: 3-Chloro-2-methyl-4-(methylthio)benzoic acid is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry, biology, and medicine.
Propiedades
Número CAS |
118939-10-9 |
|---|---|
Fórmula molecular |
C9H9ClO2S |
Peso molecular |
216.68 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H9ClO2S/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
ZJUFNJLIIIWXEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)SC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)

![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)
![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)

![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14148567.png)
